molecular formula C29H36O10 B193534 13-epi-10-DAB CAS No. 172018-16-5

13-epi-10-DAB

Cat. No. B193534
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-LHDQCKIRSA-N
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Description

13-epi-10-DAB, also known as 13-epi-10-Deacetyl Baccatin III, is a natural organic compound . It is closely related to 10-Deacetylbaccatins, which are a series of compounds isolated from the yew tree (Genera Taxus) . The molecular formula of 13-epi-10-DAB is C29H36O10 .


Synthesis Analysis

The synthesis of 13-epi-10-DAB involves the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which is a key rate-limiting enzyme of the Taxol biosynthetic pathway . This enzyme is capable of catalyzing 10-deacetylbaccatin III into baccatin III . The DBAT enzyme has been cloned from the Taxol-producing endophytic fungus Lasiodiplodia theobromae and has been expressed and purified for use in the synthesis process .


Molecular Structure Analysis

The molecular structure of 13-epi-10-DAB contains a total of 79 bonds, including 43 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 13-epi-10-DAB involves the DBAT enzyme, which catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is a crucial step in the Taxol biosynthetic pathway .

Scientific Research Applications

Microbial Transformation of 10-DAB

Research has shown that microbial transformation plays a significant role in the structural alteration of 10-deacetylbaccatin III (10-DAB). One study highlighted the transformation of 10-DAB and 13-DeBAC by different microorganisms, resulting in various derivatives. Trametes hirsuta, for instance, induced 13-oxidation of 10-DAB, producing high yields of a specific compound. Similarly, Curvularia lunata was found to transform 10-DAB into different compounds, showcasing the potential of microbial transformation in deriving new substances from 10-DAB (Arnone et al., 2006).

Enzymatic Catalysis and Conversion

The enzymatic conversion of 7-epi-10-DAB III to 10-DAB III has been studied, identifying microorganisms capable of this transformation. The research explored optimal conditions, including solvent, pH, microorganisms involved, transformation time, and substrate concentration, for the conversion process. The results demonstrated the potential of enzymatic catalysis in the structural modification and enhancement of 10-DAB derivatives (Feng et al., 2010).

Synthesis and Chemical Transformation

Pyrrolidine Azasugars and Homoazasugars Synthesis

Research into pyrrolidine azasugars and homoazasugars, based on a highly diastereoselective synthesis involving 13a, a key building block, has shown promise. The study successfully demonstrated the versatility of 13a in the asymmetric synthesis of various naturally occurring compounds, including DAB 1, LAB 1, and N-hydroxyethyl-DAB 1, among others. This highlights the potential of chemical synthesis in creating diverse and structurally complex derivatives from base compounds like 10-DAB (Zhou et al., 2007).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-LHDQCKIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415718
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-epi-10-DAB

CAS RN

172018-16-5
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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